3-Formyl-4-(propan-2-yloxy)benzoic acid

Description

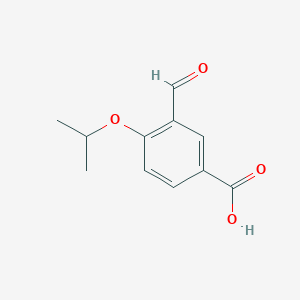

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEULTQMQZORNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Formyl 4 Propan 2 Yloxy Benzoic Acid

Retrosynthetic Analysis of 3-Formyl-4-(propan-2-yloxy)benzoic acid

A logical retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the ether linkage and the formyl group. This leads to two primary synthetic pathways originating from a common precursor, 4-hydroxybenzoic acid.

Pathway A involves the initial formylation of 4-hydroxybenzoic acid to yield 3-formyl-4-hydroxybenzoic acid, followed by the etherification of the hydroxyl group to introduce the propan-2-yloxy moiety.

Pathway B reverses the order of these key transformations. This route begins with the etherification of 4-hydroxybenzoic acid to form 4-(propan-2-yloxy)benzoic acid, which is then subjected to a formylation reaction to introduce the aldehyde functionality at the 3-position.

The feasibility of each pathway is dependent on the directing effects of the substituents on the aromatic ring and the compatibility of the functional groups with the reaction conditions of each step. The hydroxyl group is an activating, ortho-, para-director, while the carboxyl group is a deactivating, meta-director. The bulky propan-2-yloxy group is also an activating, ortho-, para-director. These electronic and steric factors are crucial in determining the regioselectivity of the formylation step.

Approaches for the Introduction of the Formyl Group onto the Benzoic Acid Scaffold

The introduction of a formyl group onto a phenolic benzoic acid scaffold requires careful selection of the formylation method to achieve the desired regioselectivity, specifically at the position ortho to the hydroxyl group. Several classical and modern formylation reactions can be considered.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.org Phenols are good substrates for this reaction. wikipedia.org The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde. nrochemistry.com For 4-hydroxybenzoic acid, the strongly activating hydroxyl group directs the electrophilic substitution to the ortho position.

Duff Reaction: The Duff reaction is a formylation method that employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid. lookchem.com This reaction is known for its ortho-selectivity in the formylation of phenols. The reaction proceeds through a complex mechanism involving the formation of an iminium ion from HMTA, which then attacks the phenol (B47542).

Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide. allen.inwikipedia.org The reactive intermediate is dichlorocarbene (B158193), which is generated in situ. wikipedia.org This electrophile preferentially attacks the phenoxide ion at the ortho position. mychemblog.com While classic for ortho-formylation of phenols, it can sometimes suffer from moderate yields and the formation of byproducts. allen.inwikipedia.org

A comparison of these strategies for the ortho-formylation of a 4-substituted phenol is presented below.

| Formylation Strategy | Reagents | Typical Conditions | Selectivity | Reported Yields (for similar substrates) |

| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to room temperature | High ortho-selectivity | Good to excellent nrochemistry.com |

| Duff Reaction | HMTA, trifluoroacetic acid | Reflux | High ortho-selectivity | Moderate to good lookchem.com |

| Reimer-Tiemann | CHCl₃, NaOH | Heating in a biphasic system | Primarily ortho, some para isomer | Moderate allen.inwikipedia.org |

The optimization of formylation conditions is critical to maximize the yield and selectivity of the desired 3-formyl-4-hydroxybenzoic acid. Key parameters to consider include the choice of formylating agent, solvent, temperature, and reaction time.

For the Vilsmeier-Haack reaction , the molar ratio of the substrate to the Vilsmeier reagent can be adjusted to control the extent of formylation. The reaction is typically carried out in an excess of DMF which also acts as the solvent. The temperature is often kept low initially (0 °C) and then allowed to rise to room temperature. nrochemistry.com

In the Duff reaction , the use of anhydrous trifluoroacetic acid as the solvent has been shown to enable the selective synthesis of 4-substituted 2-formylphenols. lookchem.com Careful control of the reaction time and temperature can influence the degree of formylation, with longer reaction times potentially leading to diformylation. lookchem.com

For the Reimer-Tiemann reaction , the choice of base and the use of a phase-transfer catalyst can impact the reaction efficiency. wikipedia.org The reaction is often exothermic once initiated, requiring careful temperature control. wikipedia.org

Below is a table summarizing key optimization parameters for these formylation methods based on literature for related phenolic compounds.

| Parameter | Vilsmeier-Haack | Duff Reaction | Reimer-Tiemann |

| Solvent | DMF, DCM nrochemistry.com | Trifluoroacetic acid lookchem.com | Biphasic (e.g., water/chloroform) wikipedia.org |

| Temperature | 0 °C to Room Temperature nrochemistry.com | Reflux lookchem.com | Elevated temperatures wikipedia.org |

| Reaction Time | Several hours nrochemistry.com | Several hours to overnight lookchem.com | Several hours wikipedia.org |

| Key Considerations | Stoichiometry of reagents | Anhydrous conditions | Efficient mixing/phase transfer catalysis |

Strategies for the Incorporation of the Propan-2-yloxy Moiety

The introduction of the propan-2-yloxy group is achieved through an etherification reaction of the phenolic hydroxyl group. The choice of method depends on the nature of the substrate and the desired reaction conditions.

Williamson Ether Synthesis: This is a widely used and versatile method for the synthesis of ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of synthesizing this compound, the phenoxide of 3-formyl-4-hydroxybenzoic acid would be generated using a suitable base (e.g., NaH, K₂CO₃) and then reacted with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). youtube.com

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for the formation of ethers from alcohols (or phenols) and a nucleophile under mild conditions. wikipedia.org This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the formation of an ether from a phenol. Aromatic alcohols are common nucleophiles in Mitsunobu reactions. commonorganicchemistry.com

A comparison of these two common etherification methods is provided below.

| Etherification Method | Reagents | Typical Conditions | Key Features |

| Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaH), Isopropyl halide | Heating in a polar aprotic solvent (e.g., DMF, acetone) | SN2 mechanism, requires a strong base |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Isopropanol | Room temperature in an ethereal solvent (e.g., THF) | Mild conditions, generates byproducts that can complicate purification |

When dealing with molecules containing multiple hydroxyl groups, regioselective alkylation becomes crucial. For the synthesis of this compound from a dihydroxybenzoic acid precursor, it would be necessary to selectively alkylate the hydroxyl group at the 4-position.

Research on the regioselective alkylation of dihydroxybenzaldehydes has shown that the choice of base and solvent can significantly influence the outcome. For instance, the use of cesium bicarbonate (CsHCO₃) in acetonitrile has been reported to favor the alkylation of the 4-hydroxyl group in 2,4-dihydroxybenzaldehydes with high regioselectivity. nih.gov This selectivity is attributed to the difference in acidity between the two phenolic protons and potential chelation effects. While the substrate in this article is a 3,4-disubstituted benzoic acid, the principles of regioselective alkylation based on acidity and reaction conditions are still applicable. The 4-hydroxyl group in 3-formyl-4-hydroxybenzoic acid is expected to be more acidic due to the electron-withdrawing nature of the adjacent carboxyl and formyl groups, which could favor its selective deprotonation and subsequent alkylation.

The following table outlines factors influencing regioselectivity in the alkylation of polyhydroxylated aromatic compounds.

| Factor | Influence on Regioselectivity | Example Condition |

| Acidity of Hydroxyl Groups | The more acidic hydroxyl group is preferentially deprotonated and alkylated. | Electron-withdrawing groups increase the acidity of nearby hydroxyls. |

| Choice of Base | The strength and nature of the base can influence which proton is abstracted. | Weaker bases like bicarbonates can offer higher selectivity. nih.gov |

| Solvent | The solvent can affect the solubility of the phenoxide and the reaction rate. | Polar aprotic solvents like DMF and acetonitrile are commonly used. nih.gov |

| Chelation | The presence of certain functional groups can lead to chelation with the cation of the base, directing alkylation to a specific hydroxyl group. | Not as prominent in this specific substrate compared to ortho-dihydroxy systems. |

Total Synthesis Pathways for this compound

The total synthesis of this compound can be approached through various strategic sequences, primarily categorized into multi-step syntheses and more streamlined one-pot reactions.

Multi-Step Synthesis Sequences

The most plausible pathway involves four key transformations:

Protection of the Carboxylic Acid Group: The synthesis typically begins with the protection of the carboxylic acid functionality of 4-hydroxybenzoic acid to prevent its interference in subsequent reactions, particularly the base-mediated etherification. Esterification is a common strategy, often yielding methyl 4-hydroxybenzoate.

O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of methyl 4-hydroxybenzoate is then alkylated with an isopropyl group. The Williamson ether synthesis is a well-established and widely used method for this transformation, involving the reaction of the phenoxide ion (formed by deprotonation with a suitable base) with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. organic-synthesis.comkhanacademy.orgmasterorganicchemistry.com This step yields methyl 4-(propan-2-yloxy)benzoate.

Ortho-Formylation: The introduction of a formyl group at the position ortho to the isopropoxy group is a critical step. The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the ester group, formylation is directed to one of the two equivalent ortho positions. Several classic formylation reactions can be employed, including the Reimer-Tiemann synarchive.comwikipedia.org, Duff wikipedia.orguni.edu, and Vilsmeier-Haack reactions. mychemblog.comchemistrysteps.com However, for higher regioselectivity and milder conditions, methods using paraformaldehyde with a magnesium chloride-triethylamine system are often preferred. orgsyn.org This reaction produces methyl 3-formyl-4-(propan-2-yloxy)benzoate.

Deprotection of the Carboxylic Acid: The final step is the hydrolysis of the methyl ester to liberate the carboxylic acid, yielding the target molecule, this compound. This is typically achieved under basic or acidic conditions, followed by acidification to precipitate the product.

A summary of a representative multi-step synthesis is provided in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | 4-Hydroxybenzoic acid | Methanol (CH₃OH), Sulfuric acid (H₂SO₄, cat.), Reflux | Methyl 4-hydroxybenzoate | 95 |

| 2 | Methyl 4-hydroxybenzoate | 2-Bromopropane, Potassium carbonate (K₂CO₃), Acetone, Reflux | Methyl 4-(propan-2-yloxy)benzoate | 90 |

| 3 | Methyl 4-(propan-2-yloxy)benzoate | Paraformaldehyde, MgCl₂, Triethylamine (Et₃N), THF, Reflux | Methyl 3-formyl-4-(propan-2-yloxy)benzoate | 80 |

| 4 | Methyl 3-formyl-4-(propan-2-yloxy)benzoate | Sodium hydroxide (NaOH), H₂O/Methanol, then HCl (aq.) | This compound | 92 |

One-Pot Reaction Schemes

One such strategy could involve the direct ortho-formylation of 4-(propan-2-yloxy)benzoic acid. This would bypass the need for protection and deprotection of the carboxylic acid group. However, the free carboxylic acid can complicate some formylation reactions. For instance, the strongly basic conditions of the Reimer-Tiemann reaction could lead to complex mixtures.

A more viable one-pot approach might involve the sequential addition of reagents to a single reaction vessel. For example, after the O-alkylation of methyl 4-hydroxybenzoate, the formylating agents could be added directly to the crude reaction mixture without isolating the intermediate ether. This telescopes the synthesis but requires careful selection of mutually compatible reaction conditions. Research into the one-pot synthesis of salicylaldehydes from phenols often utilizes a mixture of paraformaldehyde and a base, which could be adapted for this specific target. semanticscholar.orgorientjchem.org

Catalytic Systems in the Synthesis of this compound

The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability.

Transition Metal Catalysis

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, offer powerful alternatives for C-H functionalization, including formylation. While classic formylation methods are effective, they often require harsh conditions or generate significant waste.

A transition metal-catalyzed approach could involve the direct C-H formylation of methyl 4-(propan-2-yloxy)benzoate. This would involve the catalytic activation of the C-H bond at the 3-position, followed by the introduction of a formyl group from a suitable source like carbon monoxide or a formyl equivalent. Such methods are at the forefront of synthetic research and could offer a more atom-economical route to the desired intermediate. Although specific applications to this exact substrate are not widely documented, the principles of directed C-H activation suggest that the isopropoxy group could serve as a directing group to achieve high regioselectivity.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis. For the synthesis of this compound, organocatalysts could be employed in several steps.

Phase-Transfer Catalysis: In the Williamson ether synthesis step, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the aqueous phenoxide and the organic alkyl halide phase, potentially increasing reaction rates and avoiding the need for anhydrous solvents.

Formylation Reactions: Novel organocatalytic formylation methods are an active area of research. These could involve the activation of formylating agents by aminocatalysts or other small molecules, providing a metal-free alternative for the formylation step under mild conditions.

Sustainable and Green Chemistry Aspects in this compound Synthesis

Applying the principles of green chemistry is crucial for developing environmentally responsible synthetic processes.

Key considerations for a greener synthesis of this compound include:

Atom Economy: The choice of reactions should maximize the incorporation of atoms from the reactants into the final product. Catalytic C-H formylation, for example, would have a higher atom economy than classical methods that use stoichiometric reagents.

Solvent Selection: Replacing hazardous solvents like chloroform (used in the Reimer-Tiemann reaction) or polar aprotic solvents like DMF with greener alternatives such as acetone, ethanol, or even water where possible, is a primary goal.

Energy Efficiency: Employing catalytic methods reduces the energy requirements by lowering activation barriers. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption, particularly in the etherification and formylation steps.

Use of Renewable Feedstocks: While the proposed synthesis starts from the petroleum-derived 4-hydroxybenzoic acid, future research could explore its production from renewable lignin-based feedstocks, making the entire pathway more sustainable.

By optimizing reaction conditions, utilizing catalytic systems, and choosing environmentally benign materials, the synthesis of this compound can be made more efficient and sustainable.

Solvent Selection and Green Solvents

Traditionally, polar aprotic solvents have been favored for Williamson ether synthesis due to their ability to dissolve the reactants and facilitate the SN2 reaction mechanism. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are effective in promoting the reaction. These solvents solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to attack the alkyl halide. However, many of these conventional solvents are derived from petrochemical sources and are associated with environmental and health concerns, leading to a growing emphasis on the use of "green solvents."

Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. In the context of synthesizing this compound, the exploration of greener alternatives is an active area of research. Ionic liquids and deep eutectic solvents are being investigated as potential replacements for volatile organic compounds. For instance, the use of certain ionic liquids can facilitate the reaction and allow for easier product separation and solvent recycling.

Furthermore, the principles of green chemistry encourage the use of water as a solvent whenever possible. While the Williamson ether synthesis is traditionally carried out under anhydrous conditions, the use of phase-transfer catalysis can enable the reaction to proceed in a biphasic system with water as one of the phases. acs.orgacs.org A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. acs.orgalfachemic.com This approach can significantly reduce the reliance on volatile organic solvents.

Microwave-assisted synthesis is another green chemistry approach that can be employed, often in conjunction with green solvents or even under solvent-free conditions. rasayanjournal.co.innih.gov Microwave irradiation can accelerate the reaction rate, leading to shorter reaction times and potentially higher yields with reduced energy consumption. ijprdjournal.com

The selection of a solvent for the synthesis of this compound therefore involves a trade-off between reaction efficiency and environmental considerations. The following table summarizes the properties and potential applications of various solvents in this synthesis.

| Solvent | Type | Advantages | Disadvantages | Green Chemistry Considerations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High reaction rates and yields. | High boiling point, toxicity. | Not considered a green solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solvent for alkoxides. researchgate.net | High boiling point, difficult to remove. | Not considered a green solvent. |

| Acetonitrile | Polar Aprotic | Lower boiling point than DMF and DMSO. | Toxic. | Not considered a green solvent. |

| Water (with Phase-Transfer Catalyst) | Protic | Non-toxic, inexpensive, environmentally benign. wikipedia.org | Requires a phase-transfer catalyst, may have lower yields. | Excellent green solvent. |

| Ionic Liquids | - | Low vapor pressure, recyclable. | Can be expensive, potential toxicity concerns. | Considered a greener alternative to volatile organic compounds. |

| Ethanol | Protic | Renewable resource, lower toxicity. | Can participate in the reaction, slowing the desired pathway. | A greener alternative, but may not be optimal for this reaction. |

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all the reactants, expressed as a percentage. libretexts.orgscranton.edu A higher atom economy indicates a more efficient process with less waste generation. studymind.co.uk

For the synthesis of this compound via the Williamson ether synthesis from 3-formyl-4-hydroxybenzoic acid and 2-bromopropane, the balanced chemical equation is:

C₈H₆O₄ + C₃H₇Br + NaOH → C₁₁H₁₂O₄ + NaBr + H₂O

The desired product is this compound (C₁₁H₁₂O₄). The byproducts are sodium bromide (NaBr) and water (H₂O).

To calculate the theoretical atom economy, we use the molecular weights of the reactants and the desired product:

Molecular Weight of 3-formyl-4-hydroxybenzoic acid (C₈H₆O₄): 166.13 g/mol

Molecular Weight of 2-bromopropane (C₃H₇Br): 122.99 g/mol

Molecular Weight of Sodium Hydroxide (NaOH): 40.00 g/mol

Molecular Weight of this compound (C₁₁H₁₂O₄): 208.21 g/mol

Calculation of Atom Economy:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (208.21 / (166.13 + 122.99 + 40.00)) x 100

Percent Atom Economy = (208.21 / 329.12) x 100 ≈ 63.26%

This calculation demonstrates that, even with a 100% reaction yield, a significant portion of the reactant mass is converted into byproducts.

Choice of Alkylating Agent: While 2-bromopropane is used in this example, other isopropyl halides or sulfonates could be employed. The choice of leaving group can affect the reaction rate and the formation of byproducts.

Reaction Conditions: Optimizing the temperature, reaction time, and stoichiometry of the reactants can maximize the yield and minimize side reactions, such as elimination.

Catalysis: The use of phase-transfer catalysts can improve the reaction rate and efficiency, particularly when using greener solvents like water. acs.org

Work-up and Purification: Efficient methods for product isolation and purification are crucial for minimizing solvent use and waste generation.

The following table provides a hypothetical comparison of different synthetic routes in terms of their potential reaction efficiency.

| Synthetic Route | Alkylating Agent | Solvent | Catalyst | Theoretical Atom Economy (%) | Potential Yield (%) | Overall Efficiency Considerations |

| Conventional Synthesis | 2-bromopropane | DMF | None | 63.26 | 85-95 | High yield but uses a hazardous solvent. |

| Phase-Transfer Catalysis | 2-chloropropane | Water/Toluene | Tetrabutylammonium bromide | 69.45 | 70-85 | Greener solvent system, but potentially lower yield. |

| Microwave-Assisted Synthesis | 2-iodopropane | Solvent-free | None | 56.55 | 90-98 | Rapid reaction, high yield, but lower atom economy with a heavier halide. |

It is important to note that the actual reaction efficiency can only be determined through experimental investigation. However, by applying the principles of green chemistry, such as maximizing atom economy and utilizing environmentally benign solvents and conditions, the synthesis of this compound can be made more sustainable.

Chemical Reactivity and Mechanistic Studies of 3 Formyl 4 Propan 2 Yloxy Benzoic Acid

Reactivity of the Aldehyde Functionality in 3-Formyl-4-(propan-2-yloxy)benzoic acid

The aldehyde group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical reactions, including oxidation, reduction, nucleophilic additions, and condensations.

Oxidation Reactions of the Formyl Group

The formyl group (-CHO) of this compound can be readily oxidized to a carboxylic acid group, yielding 4-(propan-2-yloxy)benzene-1,3-dicarboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are effective for this purpose. The reaction typically proceeds via the formation of a hydrate (B1144303) intermediate, which is then further oxidized.

While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of analogous compounds provides insight into the expected reactivity. For example, the oxidation of other substituted benzaldehydes to their corresponding benzoic acids is a well-established transformation in organic synthesis.

Nucleophilic Addition Reactions to the Carbonyl

The electrophilic nature of the carbonyl carbon in the formyl group makes it susceptible to attack by various nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond.

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. masterorganicchemistry.com In this reaction, a phosphorus ylide (a Wittig reagent) attacks the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com By choosing the appropriate Wittig reagent, a variety of substituted styrenes can be synthesized from this compound.

Knoevenagel Condensation: The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where an active methylene (B1212753) compound reacts with an aldehyde in the presence of a weak base to form a new carbon-carbon double bond. wikipedia.org This reaction is a nucleophilic addition followed by a dehydration step. wikipedia.org For this compound, this reaction can be used to introduce a variety of functionalized vinyl groups at the 3-position. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.org

Condensation Reactions and Imine Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is reversible and is typically carried out under conditions that favor the removal of water, thereby driving the equilibrium towards the product. The formation of an imine from this compound and a primary amine proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The resulting imines are valuable intermediates in organic synthesis and can be further reduced to form secondary amines through a process known as reductive amination. Reductive amination is a highly versatile method for the formation of C-N bonds. harvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)3H), which are mild enough to selectively reduce the intermediate iminium ion without affecting the carbonyl group of the starting aldehyde. harvard.edumasterorganicchemistry.com

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo various transformations, with esterification being a key reaction.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is fundamental in organic synthesis and can be achieved through several methods.

Fischer Esterification: The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Base-Catalyzed Esterification: While less common for carboxylic acids themselves, their corresponding carboxylate salts can be esterified using alkyl halides in a base-catalyzed process. This method, however, is generally more applicable to phenols or other nucleophiles.

The choice of esterification method depends on the specific substrate and the desired product. For a molecule like this compound, which contains an acid-sensitive aldehyde group, milder esterification conditions might be preferable to avoid side reactions.

Amidation Reactions

The carboxylic acid moiety of this compound is amenable to amidation to form the corresponding carboxamides. This transformation is a cornerstone of organic synthesis, often employed in the construction of complex molecules. Direct amidation of a carboxylic acid with an amine is typically challenging and requires activation of the carboxylic acid.

Several methods can be employed for this conversion. A common approach involves the use of coupling agents that activate the carboxylic acid by forming a highly reactive intermediate. Examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (HOSu). google.com Another effective method utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride, which then readily reacts with an amine.

More recently, catalytic methods have been developed to facilitate direct amidation. For instance, boric acid has been reported as an efficient catalyst for the amidation of carboxylic acids with amines under solvent-free conditions or in the presence of a mild solvent. researchgate.net Titanium(IV) chloride (TiCl₄) has also been shown to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in good yields. nih.gov

The general scheme for the amidation of this compound is presented below:

Scheme 1: General amidation of this compound.

Table 1: Representative Amidation Methods Applicable to Substituted Benzoic Acids

| Catalyst/Reagent | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |

| TiCl₄ | Aniline | Pyridine | 85 | High | nih.gov |

| Boric Acid | Diethylamine | None (sonication) | 50 | Good | researchgate.net |

| HOSu/DCC | Benzylamine | Dioxane/Water | Not specified | Low (30%) | google.com |

This table presents general conditions for amidation reactions of benzoic acid derivatives and is illustrative of methods that could be applied to this compound.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from an aromatic ring is generally a difficult reaction that requires harsh conditions. The stability of the aromatic system makes the cleavage of the aryl-carboxyl C-C bond energetically unfavorable. However, the presence of certain substituents can facilitate this process.

For benzoic acids, decarboxylation can sometimes be achieved by heating the acid with a copper catalyst, such as copper(I) oxide or copper powder in quinoline. This is known as the copper-catalyzed decarboxylation reaction. The mechanism is believed to involve the formation of a copper(I) benzoate (B1203000) salt, which then undergoes intramolecular rearrangement and elimination of CO₂.

The presence of an ortho-substituent with a lone pair of electrons, such as a hydroxyl or amino group, can promote decarboxylation through the formation of a cyclic transition state. While the propan-2-yloxy group in the target molecule is at the para position to the formyl group and meta to the carboxylic acid, its electronic influence is less likely to directly facilitate decarboxylation in this manner.

Photocatalytic methods have also been explored for the decarboxylation of carboxylic acids, although this is more common for aliphatic and α-heteroatom-substituted carboxylic acids. amazonaws.com

Stability and Transformations of the Propan-2-yloxy Ether Linkage

The propan-2-yloxy (isopropoxy) ether linkage is an important structural feature of the title compound. Aryl ethers are generally stable under a wide range of reaction conditions, including many oxidation and reduction reactions, as well as in moderately acidic and basic media.

However, the ether linkage can be cleaved under forcing conditions. The most common method for the cleavage of aryl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl group (an Sₙ2 reaction) or on the aromatic ring (a nucleophilic aromatic substitution), with the former being more likely for a secondary alkyl group like isopropyl.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl ethers, often at lower temperatures than hydrohalic acids.

The stability of the propan-2-yloxy group is an important consideration in planning synthetic routes involving this compound, as reaction conditions must be chosen to avoid its unintended cleavage.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. uci.edulibretexts.orglibretexts.orglibretexts.orglumenlearning.com The regiochemical outcome of an EAS reaction on a substituted benzene ring is determined by the electronic properties of the existing substituents. libretexts.org In this compound, the benzene ring bears three substituents: a formyl group (-CHO), a propan-2-yloxy group (-O-iPr), and a carboxylic acid group (-COOH).

To predict the position of an incoming electrophile, we must consider the directing effects of these groups:

Propan-2-yloxy group (-O-iPr): This is an alkoxy group, which is an activating group and an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through resonance.

Formyl group (-CHO): This is a deactivating group and a meta-director. It deactivates the ring by withdrawing electron density through both induction and resonance. libretexts.orgyoutube.com

Carboxylic acid group (-COOH): This is also a deactivating group and a meta-director, withdrawing electron density from the ring. libretexts.org

The positions on the benzene ring relative to the existing substituents are:

Position 2 is ortho to the propan-2-yloxy group and ortho to the formyl group.

Position 5 is meta to the propan-2-yloxy group, meta to the formyl group, and ortho to the carboxylic acid group.

Position 6 is ortho to the propan-2-yloxy group and meta to the carboxylic acid group.

The powerful ortho, para-directing effect of the activating propan-2-yloxy group will be the dominant factor in determining the position of substitution. The deactivating groups will direct meta to themselves, but their deactivating nature makes the positions they direct to less reactive than those directed by the activating group.

Therefore, electrophilic attack is most likely to occur at the positions ortho to the strongly activating propan-2-yloxy group. Of the two available ortho positions (2 and 6), position 6 is sterically less hindered than position 2, which is flanked by the formyl group. Thus, substitution is most likely to occur at position 6.

Table 2: Predicted Major Product of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 6-Nitro-3-formyl-4-(propan-2-yloxy)benzoic acid |

| Halogenation | Br⁺ / Cl⁺ | 6-Bromo/Chloro-3-formyl-4-(propan-2-yloxy)benzoic acid |

| Sulfonation | SO₃ | 3-Formyl-4-(propan-2-yloxy)-6-sulfobenzoic acid |

| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-3-formyl-4-(propan-2-yloxy)benzoic acid |

This table is based on the general principles of electrophilic aromatic substitution and the directing effects of the substituents. uci.edulibretexts.org

Radical Reactions Involving this compound

The formyl group of this compound is susceptible to radical reactions. Benzaldehydes can undergo autoxidation in the presence of air (oxygen) to form the corresponding benzoic acids. researchgate.net This process involves a radical chain mechanism where a benzoyl radical is an intermediate.

The formyl hydrogen is susceptible to abstraction by radicals. For instance, under photocatalytic conditions using a decatungstate catalyst, benzoyl radicals can be generated from aromatic aldehydes. rsc.org These benzoyl radicals can then participate in further reactions, such as addition to alkenes.

The benzyl (B1604629) radical itself is relatively stable due to resonance. nih.gov The fate of radicals derived from substituted benzaldehydes depends on the reaction conditions and the presence of other reactive species. For example, in the presence of oxygen, the benzyl radical can react to form a peroxyl radical, which can ultimately lead to the formation of a carboxylic acid. nih.gov

Given the presence of the aldehyde functional group, this compound would be expected to participate in similar radical-mediated transformations under appropriate conditions.

Derivatization Chemistry and Analogue Synthesis of 3 Formyl 4 Propan 2 Yloxy Benzoic Acid

Synthesis of Esters and Amides of 3-Formyl-4-(propan-2-yloxy)benzoic acid

The carboxylic acid functionality of this compound is a prime site for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.

Esterification: The synthesis of esters from the parent acid can be achieved through several standard methods. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. A variety of alcohols, ranging from simple alkyl alcohols to more complex and sterically hindered ones, can be used to generate a diverse library of ester derivatives. For instance, the synthesis of an adamantyl ester of a similar compound, 4-formylbenzoic acid, has been reported using DCC and DMAP as catalysts. google.com

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this reaction is often facilitated by coupling agents to activate the carboxylic acid. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and the previously mentioned carbodiimides. This method allows for the introduction of a wide range of amine-containing fragments, leading to the creation of amides with diverse structural features and potential biological activities. A metal-free amide synthesis from aryl acetaldehydes and secondary aromatic amines has been described, showcasing an alternative pathway to amide formation. researchgate.net

A representative table of potential ester and amide derivatives is presented below:

| Derivative Type | Reactant | Potential Product Name |

| Ester | Methanol | Methyl 3-formyl-4-(propan-2-yloxy)benzoate |

| Ester | Ethanol | Ethyl 3-formyl-4-(propan-2-yloxy)benzoate |

| Ester | Adamantanol | Adamantyl 3-formyl-4-(propan-2-yloxy)benzoate |

| Amide | Ammonia | 3-Formyl-4-(propan-2-yloxy)benzamide |

| Amide | Aniline | N-phenyl-3-formyl-4-(propan-2-yloxy)benzamide |

| Amide | Decylamine | N-decyl-3-formyl-4-(propan-2-yloxy)benzamide |

Formation of Imines, Oximes, and Hydrazones from the Formyl Group

The aldehyde (formyl) group of this compound is a highly reactive functional group that can readily undergo condensation reactions with various nitrogen-containing nucleophiles to form imines (Schiff bases), oximes, and hydrazones. These derivatives are of significant interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates.

Imines (Schiff Bases): The reaction of the formyl group with primary amines leads to the formation of imines. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. A wide variety of primary amines can be utilized, allowing for the introduction of diverse substituents. The synthesis of Schiff bases from substituted benzaldehydes has been widely reported. researchgate.net

Oximes: Oximes are formed through the reaction of the aldehyde with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. ijprajournal.com This reaction is also typically carried out under mildly acidic or basic conditions. ijprajournal.com Oximes are crystalline solids and are often used for the purification and characterization of carbonyl compounds. ijprajournal.com They also serve as important intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides. ijprajournal.com

Hydrazones: The condensation of the formyl group with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. nih.govmdpi.comsemanticscholar.orgnih.govnih.gov These reactions are generally straightforward and proceed with high yields. nih.govmdpi.comsemanticscholar.orgnih.govnih.gov Hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The synthesis of hydrazone derivatives of various benzoic acids has been extensively studied. nih.govmdpi.comsemanticscholar.orgnih.govnih.gov

A table summarizing these transformations is provided below:

| Derivative Type | Reactant | General Product Structure |

| Imine (Schiff Base) | R-NH₂ | C₈H₅(O-iPr)(COOH)-CH=N-R |

| Oxime | NH₂OH | C₈H₅(O-iPr)(COOH)-CH=N-OH |

| Hydrazone | H₂N-NHR | C₈H₅(O-iPr)(COOH)-CH=N-NHR |

Halogenated Analogues of this compound

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of this compound can significantly influence its physicochemical properties and biological activity. Halogenation can be achieved through various electrophilic aromatic substitution reactions. The directing effects of the existing substituents (formyl, carboxylic acid, and propan-2-yloxy groups) will determine the position of halogenation. The isopropoxy group is an activating, ortho-, para-directing group, while the formyl and carboxylic acid groups are deactivating, meta-directing groups. The interplay of these directing effects will govern the regioselectivity of the halogenation reaction. For instance, the synthesis of 4-Bromo-3-formylbenzoic acid is known, indicating that direct bromination of a related benzoic acid is feasible.

Structural Modifications of the Propan-2-yloxy Side Chain

The propan-2-yloxy (isopropoxy) side chain can also be a target for structural modification to explore structure-activity relationships. One common modification is the variation of the alkyl group. By starting with different alkyl halides in the initial synthesis of the parent compound (via Williamson ether synthesis with 3-formyl-4-hydroxybenzoic acid), a series of analogues with different ether side chains can be prepared (e.g., methoxy, ethoxy, butoxy). Furthermore, the alkyl chain could be functionalized with other groups, such as halogens or hydroxyl groups, to introduce new properties to the molecule.

Introduction of Additional Functional Groups onto the Aromatic Ring (e.g., methyl, hydroxyl, bromo)

Beyond halogenation, other functional groups can be introduced onto the aromatic ring to further diversify the chemical space around the this compound scaffold.

Methylation: Friedel-Crafts alkylation could potentially introduce a methyl group onto the aromatic ring. The position of substitution would again be dictated by the directing effects of the existing substituents.

Hydroxylation: The introduction of a hydroxyl group can be more challenging but could be achieved through various methods, including electrophilic hydroxylation or via a multi-step sequence involving nitration, reduction to an amine, and subsequent diazotization followed by hydrolysis. The proton transfer processes of a similar compound, 4-hydroxy-3-formyl benzoic acid, have been studied, highlighting the interest in such hydroxylated derivatives. nih.gov

Bromination: As mentioned in section 4.3, bromination can be achieved via electrophilic aromatic substitution.

Multi-functionalized Derivatives and Complex Scaffolds

The true synthetic power of this compound lies in the ability to combine the aforementioned derivatization strategies to create multi-functionalized derivatives and more complex molecular scaffolds. For example, one could first synthesize an ester or amide derivative, then form a hydrazone from the formyl group, and subsequently introduce a halogen onto the aromatic ring. This sequential derivatization allows for the systematic exploration of the chemical space and the generation of highly complex molecules with tailored properties. The synthesis of complex pyrazole-derived hydrazones from a formyl-benzoic acid precursor demonstrates the feasibility of building intricate scaffolds from such building blocks. nih.govmdpi.comsemanticscholar.orgnih.gov

Spectroscopic and Analytical Characterization Methodologies for 3 Formyl 4 Propan 2 Yloxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of 3-Formyl-4-(propan-2-yloxy)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the acidic proton of the carboxylic acid.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the aldehyde and carboxylic acid groups and the electron-donating effect of the isopropoxy group. The aldehyde proton is expected to appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The carboxylic acid proton signal is also expected to be downfield and is often broad, appearing above 10 ppm.

The aromatic protons will exhibit a characteristic splitting pattern based on their positions on the benzene (B151609) ring. The proton at position 2, being ortho to both the formyl and carboxyl groups, is expected to be the most downfield of the aromatic signals. The proton at position 5 will be influenced by the ortho isopropoxy group and the meta formyl group, while the proton at position 6 will be ortho to the carboxyl group and meta to the isopropoxy group. The coupling between these adjacent aromatic protons (ortho and meta coupling) will result in distinct multiplicities (e.g., doublets, doublets of doublets).

The isopropoxy group will show a septet for the methine proton (CH) coupled to the six equivalent methyl protons, and a doublet for the two methyl groups (CH₃) coupled to the single methine proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet, broad | - |

| Aldehyde (-CHO) | 10.3 - 10.5 | Singlet | - |

| Aromatic H-2 | 8.2 - 8.4 | Doublet | ~2.0 (meta coupling) |

| Aromatic H-6 | 8.0 - 8.2 | Doublet of doublets | ~8.5 (ortho), ~2.0 (meta) |

| Aromatic H-5 | 7.1 - 7.3 | Doublet | ~8.5 (ortho coupling) |

| Isopropoxy -CH- | 4.7 - 4.9 | Septet | ~6.0 |

| Isopropoxy -CH₃ | 1.3 - 1.5 | Doublet | ~6.0 |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are highly dependent on their hybridization and the electronegativity of the atoms attached to them.

The carbonyl carbons of the carboxylic acid and aldehyde groups are expected to be the most downfield signals, typically appearing in the range of 165-195 ppm. The aromatic carbons will have signals in the aromatic region (approximately 110-165 ppm), with their specific shifts influenced by the attached functional groups. The carbon atom bearing the isopropoxy group (C-4) will be shifted downfield due to the oxygen attachment, while the carbons ortho and para to the electron-withdrawing groups will also be affected. The carbons of the isopropoxy group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 192 |

| Carboxylic Acid C=O | 166 - 168 |

| Aromatic C-4 (C-O) | 160 - 162 |

| Aromatic C-1 (C-COOH) | 135 - 137 |

| Aromatic C-3 (C-CHO) | 128 - 130 |

| Aromatic C-2 | 133 - 135 |

| Aromatic C-6 | 125 - 127 |

| Aromatic C-5 | 115 - 117 |

| Isopropoxy -CH- | 70 - 72 |

| Isopropoxy -CH₃ | 21 - 23 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for the definitive structural assignment of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include the coupling between the adjacent aromatic protons (H-5 and H-6), and the coupling between the methine and methyl protons of the isopropoxy group. This helps in assigning the aromatic signals and confirming the structure of the alkyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate to their respective aromatic carbon signals, and the isopropoxy proton signals would correlate to the corresponding isopropoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

The aldehyde proton (CHO) correlating to the aromatic carbons C-2, C-3, and C-4.

The aromatic proton H-2 correlating to the carbonyl carbon of the carboxylic acid, C-1, C-3, and C-6.

The isopropoxy methine proton correlating to the aromatic carbon C-4 and the isopropoxy methyl carbons.

The carboxylic acid proton (if observed) correlating to C-1 and C-2.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₁H₁₂O₄), the expected exact mass can be calculated.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 209.0708 |

| [M+Na]⁺ | 231.0528 |

| [M-H]⁻ | 207.0552 |

The experimentally determined mass from an HRMS analysis would be compared to these calculated values to confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of the compound and for obtaining its mass spectrum. In a typical reversed-phase LC-MS analysis, this compound would be separated from any impurities before being introduced into the mass spectrometer.

The mass spectrometer can be operated in full scan mode to detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) or in tandem mass spectrometry (MS/MS) mode to induce fragmentation. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of the isopropoxy group: A common fragmentation would be the loss of the propan-2-yloxy radical or propene from the molecular ion.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is another likely fragmentation pathway.

Loss of the formyl group: Cleavage of the formyl radical (CHO) can also occur.

Analysis of these fragment ions in the MS/MS spectrum would further corroborate the proposed structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound (molar mass: 208.21 g/mol ), GC-MS analysis would typically require derivatization, such as silylation, to increase its volatility and thermal stability. researchgate.net The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern that serves as a molecular fingerprint.

The fragmentation of the molecular ion [M]⁺ (m/z = 208) is predicted to occur at the functional groups. Cleavage of bonds adjacent to the carbonyl groups and the ether linkage is expected. libretexts.org Key fragmentation pathways would likely include:

Loss of the isopropyl group: A prominent fragment would arise from the cleavage of the isopropyl group, resulting in an ion at m/z = 165 ([M - C₃H₇]⁺).

Loss of the hydroxyl group: Cleavage of the hydroxyl radical from the carboxylic acid group would lead to a fragment at m/z = 191 ([M - OH]⁺). libretexts.org

Loss of the carboxyl group: Decarboxylation is a common fragmentation pathway for benzoic acids, which would produce a fragment ion at m/z = 163 ([M - COOH]⁺). libretexts.orgdocbrown.info

Loss of the formyl group: A fragment corresponding to the loss of the formyl radical would be observed at m/z = 179 ([M - CHO]⁺). libretexts.org

McLafferty Rearrangement: While less direct for the aromatic aldehyde, rearrangement reactions could lead to more complex fragmentation patterns.

The base peak in the spectrum of benzoic acid is often the [C₆H₅CO]⁺ ion at m/z 105. docbrown.info For the title compound, analogous fragments resulting from the cleavage of the propan-2-yloxy group would be significant in identifying the structure.

Table 1: Predicted GC-MS Fragmentation for this compound

| m/z (Daltons) | Proposed Fragment Ion | Description |

|---|---|---|

| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion [M]⁺ |

| 191 | [C₁₁H₁₁O₃]⁺ | Loss of hydroxyl radical (-•OH) |

| 179 | [C₁₀H₁₁O₃]⁺ | Loss of formyl radical (-•CHO) |

| 165 | [C₈H₅O₄]⁺ | Loss of isopropyl radical (-•C₃H₇) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule and their chemical environment.

Characteristic Absorption Bands of Functional Groups

The IR spectrum of this compound would be dominated by the characteristic absorptions of its constituent functional groups. Due to intermolecular hydrogen bonding in the solid state, carboxylic acid dimers typically show a very broad O-H stretching band. spectroscopyonline.com

Carboxylic Acid: A very broad O-H stretching band is expected from approximately 3300 to 2500 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, sharp band, typically between 1710 and 1680 cm⁻¹ for aromatic acids, due to conjugation. spectroscopyonline.com The C-O stretch will be visible in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

Aldehyde: The aldehyde group presents two characteristic bands. The C-H stretch (Fermi doublet) appears between 2850 and 2750 cm⁻¹. The aldehyde carbonyl (C=O) stretch is found at a slightly lower wavenumber than the acid carbonyl, typically around 1700-1680 cm⁻¹, and may overlap with the acid C=O peak.

Ether: The aryl-alkyl ether linkage will produce a strong asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range are indicative of the substitution pattern on the benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300-2500 | Carboxylic Acid | O-H Stretch (broad, H-bonded) |

| ~3050 | Aromatic Ring | C-H Stretch |

| ~2980 | Isopropyl Group | C-H Stretch |

| ~2830, ~2730 | Aldehyde | C-H Stretch |

| ~1695 | Carboxylic Acid | C=O Stretch |

| ~1685 | Aldehyde | C=O Stretch |

| 1600, 1580, 1470 | Aromatic Ring | C=C Ring Stretch |

| ~1250 | Aryl-Alkyl Ether | Asymmetric C-O-C Stretch |

| ~1290 | Carboxylic Acid | C-O Stretch |

| ~1040 | Aryl-Alkyl Ether | Symmetric C-O-C Stretch |

Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum. For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. The symmetric C=C stretching of the benzene ring around 1600 cm⁻¹ should produce a strong Raman signal. The carbonyl stretches of both the aldehyde and carboxylic acid are also active in Raman. The influence of the substituent positions on the vibrational structure is a key aspect of analysis. researchgate.net

Table 3: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group / Moiety | Vibrational Mode |

|---|---|---|

| ~3060 | Aromatic Ring | C-H Stretch |

| ~1685 | Aldehyde / Carboxylic Acid | C=O Stretch |

| ~1605 | Aromatic Ring | C=C Ring Stretch (symmetric) |

| ~1250 | Aryl-Alkyl Ether | C-O-C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is determined by its conjugated system, which includes the benzene ring, the carboxyl group, and the formyl group. The presence of these chromophores results in π → π* and n → π* transitions. A related compound, 4-hydroxy-3-formylbenzoic acid, is known to exhibit a large Stokes shifted emission, suggesting the potential for excited-state intramolecular proton transfer (ESIPT). researchgate.net The absorption maxima (λmax) for substituted benzoic acids typically fall in the UV region. The addition of the formyl and propan-2-yloxy groups as auxochromes will shift the absorption bands, likely to longer wavelengths (a bathochromic shift) compared to unsubstituted benzoic acid.

Table 4: Expected UV-Vis Absorption Data

| Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 250-300 | High-intensity absorption due to the conjugated aromatic system. |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the premier technique for assessing the purity of non-volatile compounds like this compound and for isolating impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

A typical RP-HPLC method would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp, symmetrical peaks, the pH of the mobile phase is typically acidified using formic acid or phosphoric acid. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte absorbs strongly, such as 254 nm. thermofisher.comusda.gov The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Table 5: Exemplary HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). This technique is exceptionally well-suited for the analysis of this compound, a compound featuring polar functional groups (carboxylic acid and aldehyde) and a nonpolar backbone.

The primary application of UPLC in the context of this compound is to determine its purity. The methodology separates the target compound from any starting materials, by-products, or degradation products that may be present in a sample. A typical UPLC system utilizes a stationary phase with a very small particle size (sub-2 µm), which necessitates a high-pressure solvent delivery system.

For the analysis of an aromatic carboxylic acid like this compound, a reversed-phase UPLC method is generally employed. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

While specific experimental data for the UPLC analysis of this compound is not extensively detailed in publicly accessible research, a standard methodology can be proposed based on the analysis of structurally similar compounds, such as other benzoic acid derivatives. The parameters would be optimized to achieve a sharp, symmetrical peak for the main component, with good resolution from any impurity peaks. The retention time of the compound is a characteristic feature under a specific set of chromatographic conditions. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

A representative UPLC method for this analysis is detailed in the interactive data table below.

Table 1: Representative UPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Instrument | Waters ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 254 nm |

| Run Time | 5 minutes |

| Gradient | 95% A to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique for the verification of a compound's elemental composition and, by extension, its empirical formula. This destructive method precisely measures the weight percentages of carbon (C), hydrogen (H), and oxygen (O) within a pure sample of this compound.

The molecular formula for this compound is C₁₁H₁₂O₄. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 u), hydrogen (1.008 u), and oxygen (16.00 u). The molecular weight of the compound is 208.21 g/mol .

The process involves the complete combustion of a small, accurately weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and quantified. The amounts of these products are then used to calculate the percentage of carbon and hydrogen in the original sample. The oxygen content is typically determined by difference, although direct measurement methods are also available.

A comparison between the theoretically calculated elemental percentages and the experimentally determined values provides a stringent test of the sample's purity and identity. A close correlation between the theoretical and experimental results, generally within ±0.4%, is considered a strong confirmation of the assigned molecular formula.

The theoretical elemental composition for this compound is presented in the interactive data table below.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Count | Total Weight (u) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 63.46 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.81 |

| Oxygen | O | 15.999 | 4 | 63.996 | 30.73 |

| Total | 208.213 | 100.00 |

Computational Chemistry and Theoretical Studies of 3 Formyl 4 Propan 2 Yloxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 3-Formyl-4-(propan-2-yloxy)benzoic acid, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic characteristics.

A typical and robust approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a sufficiently large basis set, for instance, 6-311++G(d,p) or higher. researchgate.netresearchgate.netsemanticscholar.org The B3LYP functional is widely used as it effectively incorporates electron correlation, while basis sets like 6-311++G(d,p) provide the flexibility needed to accurately describe the electron distribution, especially for molecules containing heteroatoms like oxygen. semanticscholar.orgresearchgate.net The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, known as the ground state structure.

Conformational Analysis

Conformational analysis is critical for understanding the behavior of flexible molecules like this compound. The molecule has several rotatable bonds: the C-O bond of the isopropoxy group, the C-C bond connecting the isopropoxy group to the ring, the C-C bond of the formyl group, and the C-O bond of the carboxylic acid group.

An illustrative table of optimized geometrical parameters for the lowest energy conformer of a similar substituted benzoic acid, calculated at the B3LYP/6-311++G(d,p) level, is shown below.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C=O (carboxyl) | 1.21 Å |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C=O (formyl) | 1.22 Å | |

| C-O (ether) | 1.37 Å | |

| Bond Angle | C-C-O (carboxyl) | 118.5° |

| O=C-O (carboxyl) | 123.0° | |

| Dihedral Angle | O=C-O-H (carboxyl) | ~0° (cis) |

| C-C-C=O (formyl) | ~180° (anti-periplanar) |

Molecular Orbital Characterization

The electronic behavior, reactivity, and spectroscopic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). quora.com

HOMO : This orbital represents the region from which an electron is most likely to be donated. In aromatic carboxylic acids, the HOMO is typically composed of π-orbitals with significant contributions from the electron-rich oxygen atoms of the carboxyl group and the aromatic ring. quora.commdpi.com

LUMO : This orbital is the most likely destination for an accepted electron. For this compound, the LUMO is expected to be a π*-antibonding orbital, primarily localized over the electron-withdrawing formyl and carboxyl groups, as well as the benzene (B151609) ring. quora.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and higher polarizability. mdpi.cominpressco.com DFT calculations provide both the energies and the visual representation of these orbitals.

| Orbital | Illustrative Energy (eV) | Description |

| HOMO | -6.5 | π-orbital density on the aromatic ring and oxygen atoms. |

| LUMO | -2.1 | π*-orbital density on the formyl and carboxyl groups. |

| HOMO-LUMO Gap | 4.4 | Indicates moderate reactivity and stability. |

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and structural confirmation of synthesized compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding tensors of atomic nuclei. nih.govnyu.edu These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of predicted ¹H and ¹³C NMR chemical shifts is highly dependent on the choice of DFT functional and basis set, with long-range corrected functionals often providing improved results. acs.org

For UV-Visible spectroscopy, Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths. nih.gov These calculations can predict the maximum absorption wavelengths (λ_max) which correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

| Parameter | Atom/Transition | Illustrative Predicted Value |

| ¹³C NMR Shift | Carbonyl Carbon (Carboxyl) | ~168 ppm |

| Carbonyl Carbon (Formyl) | ~192 ppm | |

| Aromatic Carbons | 110-160 ppm | |

| ¹H NMR Shift | Carboxyl Proton | 10-12 ppm |

| Formyl Proton | 9-10 ppm | |

| Aromatic Protons | 7-8 ppm | |

| UV-Vis λ_max | π -> π* | ~285 nm |

Reaction Mechanism Elucidation via Computational Modeling

DFT can be used to map out the entire energy landscape of a chemical reaction, providing invaluable insights into its mechanism. For reactions involving this compound, such as esterification, oxidation of the aldehyde, or nucleophilic addition, computational modeling can identify the key species along the reaction pathway. orientjchem.org

This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the energy barrier that must be overcome for the reaction to proceed. orientjchem.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located TS correctly connects the intended reactant and product (or intermediate). orientjchem.org The calculated activation energies (the energy difference between the reactant and the TS) can then be used to predict reaction rates and understand how substituents influence reactivity. acs.org

Intermolecular Interactions and Self-Assembly Prediction

The carboxyl group of this compound is a strong hydrogen bond donor and acceptor. This enables the molecule to form strong intermolecular interactions, most notably the formation of a cyclic dimer with another molecule through a pair of O-H···O=C hydrogen bonds. researchgate.netscispace.com This dimerization is a common feature of carboxylic acids in non-polar solvents and in the solid state. ucl.ac.uknih.gov

Computational studies can model these dimers and larger self-assembled structures. By calculating the interaction energy, corrected for basis set superposition error (BSSE), the stability of these assemblies can be quantified. scispace.com Natural Bond Orbital (NBO) analysis can further characterize these non-covalent interactions, revealing details about charge transfer between the interacting molecules. researchgate.netscispace.com Understanding these interactions is vital for predicting physical properties like melting point, boiling point, and crystal packing. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Prohibited Properties

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the chemical structure of a molecule and its physical or chemical properties. mdpi.com For a series of related compounds, including derivatives of this compound, QSPR can be used to predict properties without needing to synthesize and test each compound.

The process involves calculating a set of numerical values, called molecular descriptors, that encode structural, electronic, or topological features of the molecule. These can include descriptors derived from DFT calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges, as well as topological indices. researchgate.netnih.gov A statistical method, like multiple linear regression, is then used to build a model that links these descriptors to an observed property (e.g., acidity, solubility, chromatographic retention time). mdpi.com Such models are valuable for screening virtual libraries of compounds to identify candidates with desired properties.